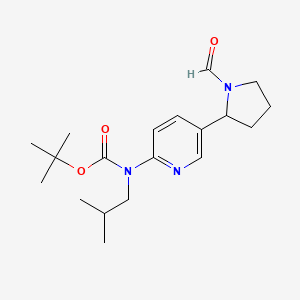

tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate

Description

Properties

Molecular Formula |

C19H29N3O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-(2-methylpropyl)carbamate |

InChI |

InChI=1S/C19H29N3O3/c1-14(2)12-22(18(24)25-19(3,4)5)17-9-8-15(11-20-17)16-7-6-10-21(16)13-23/h8-9,11,13-14,16H,6-7,10,12H2,1-5H3 |

InChI Key |

DXLSQEBDVTYJGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Synthesis of Pyrrolidine Derivatives

Pyrrolidine carbamate nucleic acids are synthesized via solid-phase methods using (2S,4S)-4-aminopyrrolidine-2-methanol as a scaffold. The amine is protected with a Boc group, and the hydroxyl moiety is activated as a nitrophenyl carbonate for iterative oligomerization. While this approach targets nucleic acid analogs, it validates the feasibility of pyrrolidine carbamate formation under mild conditions (DMF, DIEA, 25°C).

Direct Formylation of Pyrrolidine

The 1-formylpyrrolidine moiety can be introduced via:

-

Vilsmeier-Haack formylation : Treating pyrrolidine with POCl₃ and DMF at 0–5°C, followed by hydrolysis.

-

Oxidative N-formylation : Using formic acid and acetic anhydride as a formylating agent under reflux.

For the target compound, the formyl group is likely introduced early to avoid side reactions during subsequent Boc protection.

Pyridine Functionalization Strategies

Suzuki-Miyaura Coupling for Pyridine Substitution

A patent (EP4039688B1) describes palladium-catalyzed coupling of 5-bromo-2-aminopyridine with pyrrolidine boronic esters to form 5-pyrrolidinylpyridin-2-amine. Key conditions include:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/water (4:1) at 80–100°C.

This method achieves >75% yield but requires rigorous exclusion of moisture.

Direct Alkylation of Pyridine

Isobutyl groups are introduced via nucleophilic aromatic substitution (SNAr) on activated pyridines. For example, 5-pyrrolidinylpyridin-2-amine reacts with isobutyl bromide in the presence of NaH (THF, 0°C → rt). However, SNAr on pyridines is challenging due to electron-deficient aromatic rings; thus, directing groups (e.g., amino) are critical for regioselectivity.

Carbamate Protection and Final Assembly

Boc Protection of the Amine

The primary amine on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc₂O). Standard conditions include:

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity in Pyridine Substitution : Electron-withdrawing groups (e.g., carbamate) deactivate the ring, necessitating directing groups or harsh conditions.

-

Formyl Group Stability : The formyl moiety is prone to hydrolysis under acidic or basic conditions. Use of anhydrous solvents and low temperatures is critical.

-

Boc Deprotection Risks : Premature cleavage of the Boc group occurs in the presence of Lewis acids (e.g., Pd catalysts). Sequential protection-deprotection protocols are advised .

Chemical Reactions Analysis

tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Scientific Research Applications

The biological activity of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Aromatic Interactions : The pyridine ring can interact with aromatic residues in proteins, modulating their activity.

These interactions suggest potential applications in drug development, particularly for targeting neurological disorders and other diseases where protein inhibition is beneficial.

Research Applications

- Medicinal Chemistry : The compound has potential applications in developing pharmaceuticals that target neurological disorders. Its structure allows for interactions that could lead to the modulation of protein functions involved in these diseases.

- Organic Synthesis : Its unique structural features make it a valuable intermediate in synthesizing other complex organic molecules. The ability to modify its substituents allows chemists to explore various derivatives with potentially different biological activities.

- Biochemical Pathway Modulation : Given its mechanism of action, this compound can be utilized in research focused on understanding biochemical pathways and protein interactions, providing insights into disease mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs of Compound A, emphasizing substituent variations and molecular properties:

Key Observations

Substituent Impact on Bioactivity

- The tert-butyl carbamate group is a common feature in Compound A and its analogs (e.g., compounds). This group enhances metabolic stability and modulates solubility .

- Formylpyrrolidine in Compound A introduces a polar, conformationally constrained moiety absent in analogs like AC220 (isoxazole) or GW788388 (pyrazole-benzamide). This may influence target selectivity or pharmacokinetics.

Synthetic Strategies

- Palladium-catalyzed coupling reactions (e.g., ) are widely used for introducing aryl/heteroaryl groups to pyridine rings, a likely route for synthesizing Compound A .

Biological Activity

tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.5 g/mol. The compound features a pyridine ring substituted with a formylpyrrolidine and an isobutyl group, contributing to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉N₃O₃ |

| Molecular Weight | 347.5 g/mol |

| CAS Number | 1352494-24-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridine Ring : Through condensation reactions of appropriate precursors.

- Introduction of the Formylpyrrolidine Group : Formylation of pyrrolidine followed by attachment to the pyridine ring.

- Attachment of the Isobutyl Group : Alkylation reactions introduce the isobutyl group.

- Carbamate Formation : Reaction with tert-butyl isocyanate to form the carbamate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Aromatic Interactions : The pyridine ring can interact with aromatic residues in proteins, modulating their activity.

Case Studies and Research Findings

- Neurological Disorders : Studies indicate that derivatives of this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease by modulating γ-secretase activity .

- Anticancer Activity : Research has shown that similar pyridine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : Investigations into enzyme interactions reveal that compounds like this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | Contains a chloro substituent | Different reactivity; potential antibacterial effects |

| tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate | Features a bromine atom | Enhanced lipophilicity; potential CNS effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for tert-butyl carbamate derivatives, and what key steps are critical for reproducibility?

- Answer: Multi-step synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and protective group strategies. For example, tert-butyl carbamates are typically synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include rigorous inert atmosphere control (e.g., nitrogen) and purification via column chromatography or recrystallization. Reaction intermediates should be validated using NMR (e.g., tert-butyl proton signals at δ ~1.3 ppm) and mass spectrometry .

Q. How is the structural integrity of this compound verified, and what analytical techniques are prioritized?

- Answer: High-resolution techniques are essential:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine formyl protons at δ ~8.1–8.3 ppm; pyridine ring protons at δ ~7.5–8.5 ppm) .

- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves complex stereochemistry and hydrogen-bonding networks, critical for confirming the pyrrolidine-pyrrolidone tautomerism .

- Mass Spectrometry: HRMS (ESI or EI) to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer: Its structural motifs (pyridine, pyrrolidine, carbamate) make it a versatile scaffold for:

- Enzyme Inhibition: Targeting kinases or proteases via reversible covalent binding (e.g., formyl group acting as an electrophile) .

- Drug Intermediate: Used in synthesizing kinase inhibitors or neuroactive agents, leveraging the isobutyl group for lipophilicity optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer: Contradictions often arise from dynamic processes (e.g., rotamerism). Strategies include:

- Variable-Temperature NMR: To freeze conformational changes (e.g., pyrrolidine ring puckering) .

- DFT Calculations: Compare experimental and computed chemical shifts (GIAO method) to validate proposed tautomers .

- 2D NMR (COSY, NOESY): Resolve coupling patterns and spatial proximities (e.g., NOE between pyridine and isobutyl protons) .

Q. What strategies optimize bioactivity through targeted structural modifications?

- Answer: Rational design approaches include:

- Isosteric Replacements: Swapping the formyl group with bioisosteres (e.g., trifluoroacetyl) to enhance metabolic stability .

- Steric Shielding: Introducing bulky substituents on the pyrrolidine ring to reduce off-target interactions .

- SAR Studies: Systematic variation of the isobutyl chain length to modulate logP and membrane permeability .

Q. How can low yields in the final coupling step be mitigated during synthesis?

- Answer: Troubleshooting steps:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (e.g., BINAP vs. Xantphos) to improve turnover .

- Solvent Effects: Use toluene or dioxane for better solubility of intermediates.

- Microwave-Assisted Synthesis: Reduce reaction times and improve efficiency for temperature-sensitive steps .

Q. What computational tools predict target interactions and pharmacokinetic properties?

- Answer: Methodologies include:

- Molecular Docking (AutoDock Vina): Simulate binding to kinase ATP pockets, focusing on hydrogen bonds with the carbamate carbonyl .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET Prediction (SwissADME): Estimate bioavailability and CYP450 interactions based on lipophilicity (clogP ~2.5) and PSA (~75 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.